Cas no 196618-71-0 (2-2-(aminomethyl)bicyclo2.2.1heptan-2-ylacetic Acid Hydrochloride)

2-2-(aminomethyl)bicyclo2.2.1heptan-2-ylacetic Acid Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[2.2.1]heptane-2-acetic acid, 2-(aminomethyl)-, hydrochloride
- 2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride
- AKOS030761062
- EN300-207685
- 2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]aceticacidhydrochloride
- 196618-71-0
- [2-(AMINOMETHYL)BICYCLO[2.2.1]HEPTAN-2-YL]ACETIC ACID HYDROCHLORIDE
- 868-066-0
- 2-(2-(Aminomethyl)bicyclo(2.2.1)heptan-2-yl)acetic acid hydrochloride
- Z2289798467
- 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid;hydrochloride
- WHA61871
- 2-2-(aminomethyl)bicyclo2.2.1heptan-2-ylacetic Acid Hydrochloride
-
- MDL: MFCD28397482
- Inchi: InChI=1S/C10H17NO2.ClH/c11-6-10(5-9(12)13)4-7-1-2-8(10)3-7;/h7-8H,1-6,11H2,(H,12,13);1H
- InChI Key: GOTMZPKPZBXMFT-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 219.1026065Da
- Monoisotopic Mass: 219.1026065Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
2-2-(aminomethyl)bicyclo2.2.1heptan-2-ylacetic Acid Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-207685-0.05g |
2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride |
196618-71-0 | 95% | 0.05g |
$252.0 | 2023-09-16 | |
Enamine | EN300-207685-5.0g |
2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride |
196618-71-0 | 95% | 5.0g |
$3147.0 | 2023-07-08 | |
Enamine | EN300-207685-2.5g |
2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride |
196618-71-0 | 95% | 2.5g |
$2127.0 | 2023-09-16 | |
TRC | A639515-10mg |
2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic Acid Hydrochloride |
196618-71-0 | 10mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-207685-0.5g |
2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride |
196618-71-0 | 95% | 0.5g |
$847.0 | 2023-09-16 | |
A2B Chem LLC | AW05663-2.5g |
2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride |
196618-71-0 | 95% | 2.5g |
$2274.00 | 2024-04-20 | |
1PlusChem | 1P01BAIN-250mg |
2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride |
196618-71-0 | 95% | 250mg |
$633.00 | 2025-03-19 | |
A2B Chem LLC | AW05663-50mg |
2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride |
196618-71-0 | 95% | 50mg |
$301.00 | 2024-04-20 | |
A2B Chem LLC | AW05663-10g |
2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride |
196618-71-0 | 95% | 10g |
$4948.00 | 2024-04-20 | |
Enamine | EN300-207685-0.1g |
2-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride |
196618-71-0 | 95% | 0.1g |
$376.0 | 2023-09-16 |
2-2-(aminomethyl)bicyclo2.2.1heptan-2-ylacetic Acid Hydrochloride Related Literature
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
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2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
Additional information on 2-2-(aminomethyl)bicyclo2.2.1heptan-2-ylacetic Acid Hydrochloride
2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ylacetic Acid Hydrochloride: A Comprehensive Overview
The compound with CAS No. 196618-71-0, commonly referred to as 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ylacetic Acid Hydrochloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique bicyclic structure, which contributes to its potential applications in drug design and development. The bicyclo[2.2.1]heptane framework is a key structural feature that provides stability and rigidity, making it an attractive scaffold for various biological interactions.
Recent studies have highlighted the importance of aminomethyl-substituted bicyclic compounds in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding. The hydrochloride salt form of this compound is often preferred in pharmaceutical applications due to its enhanced solubility and stability under physiological conditions. Researchers have explored its potential as a lead compound for developing novel therapeutics targeting diseases such as cancer, inflammation, and neurological disorders.
The synthesis of 2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ylacetic Acid Hydrochloride involves a multi-step process that combines principles of stereochemistry and organic synthesis. Key steps include the formation of the bicyclic core through ring-closing reactions, followed by functionalization to introduce the aminomethyl group and the carboxylic acid moiety. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the compound's purity and structural integrity.
In terms of pharmacological properties, this compound exhibits promising activity in vitro, particularly in assays assessing its ability to inhibit key enzymes involved in disease progression. For instance, studies have demonstrated its potential as an inhibitor of histone deacetylases (HDACs), which are implicated in epigenetic regulation and cancer development. Additionally, its ability to modulate ion channels has raised interest in its potential role in treating neurological conditions such as epilepsy and chronic pain.
From an analytical standpoint, the compound's physical properties, including its melting point, solubility, and logP value, are critical parameters that influence its bioavailability and pharmacokinetics. Recent advancements in computational chemistry have enabled researchers to predict these properties with greater accuracy, facilitating the optimization of drug delivery systems for this compound.
Looking ahead, the development of bicyclo[2.2.1]heptane-based compounds like this one is expected to play a pivotal role in the discovery of next-generation therapeutics. Its unique combination of structural rigidity, functional versatility, and favorable pharmacokinetic profiles positions it as a valuable tool in both academic research and industrial drug development.
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